N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is a chemical compound with the molecular formula C11H17N5 It is characterized by the presence of a purine moiety, which is a heterocyclic aromatic organic compound, and an amine group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine typically involves the reaction of a purine derivative with an appropriate amine. One common method involves the alkylation of 6-chloropurine with 2-(butan-1-yl)amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The purine moiety can participate in nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand for purine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine involves its interaction with molecular targets such as purine receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-ethylbutan-2-amine: Similar in structure but lacks the purine moiety.
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: Contains a purine moiety but differs in the substituents attached to the purine ring.
Uniqueness
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is unique due to the combination of the purine moiety and the butylamine chain. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
686321-80-2 |
---|---|
Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[2-(7H-purin-6-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C11H17N5/c1-2-3-5-12-6-4-9-10-11(15-7-13-9)16-8-14-10/h7-8,12H,2-6H2,1H3,(H,13,14,15,16) |
InChI Key |
SFIHNICGVHIFLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.